Formic acid;[3-methoxy-2,5-bis(phenylmethoxy)phenyl]methanol
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Overview
Description
Formic acid;[3-methoxy-2,5-bis(phenylmethoxy)phenyl]methanol is a complex organic compound that combines the properties of formic acid and a substituted phenol. This compound is known for its unique chemical structure, which includes methoxy and phenylmethoxy groups attached to a phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;[3-methoxy-2,5-bis(phenylmethoxy)phenyl]methanol typically involves multiple steps, starting with the preparation of the phenol derivative The methoxy and phenylmethoxy groups are introduced through specific substitution reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Formic acid;[3-methoxy-2,5-bis(phenylmethoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce simpler alcohols.
Scientific Research Applications
Formic acid;[3-methoxy-2,5-bis(phenylmethoxy)phenyl]methanol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of formic acid;[3-methoxy-2,5-bis(phenylmethoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and phenylmethoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted phenols and methoxy derivatives, such as:
- 3-methoxyphenol
- 2,5-dimethoxyphenol
- Bis(phenylmethoxy)phenol
Uniqueness
Formic acid;[3-methoxy-2,5-bis(phenylmethoxy)phenyl]methanol is unique due to its combination of formic acid and substituted phenol properties. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications.
Properties
CAS No. |
61654-72-6 |
---|---|
Molecular Formula |
C23H24O6 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
formic acid;[3-methoxy-2,5-bis(phenylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C22H22O4.CH2O2/c1-24-21-13-20(25-15-17-8-4-2-5-9-17)12-19(14-23)22(21)26-16-18-10-6-3-7-11-18;2-1-3/h2-13,23H,14-16H2,1H3;1H,(H,2,3) |
InChI Key |
HKAIWTUMROBGND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)CO)OCC3=CC=CC=C3.C(=O)O |
Origin of Product |
United States |
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